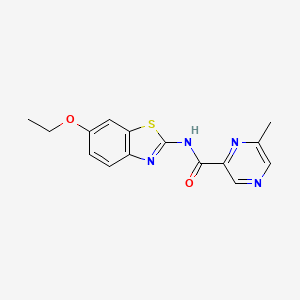

N-(6-Ethoxy-1,3-benzothiazol-2-yl)-6-methylpyrazine-2-carboxamide

Descripción

N-(6-Ethoxy-1,3-benzothiazol-2-yl)-6-methylpyrazine-2-carboxamide is a benzothiazole-derived compound featuring a 6-ethoxy substituent on the benzothiazole core and a 6-methylpyrazine carboxamide moiety. Benzothiazoles are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The ethoxy group at position 6 of the benzothiazole ring is an electron-donating substituent, which may enhance metabolic stability and influence binding interactions with biological targets .

Propiedades

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-methylpyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2S/c1-3-21-10-4-5-11-13(6-10)22-15(18-11)19-14(20)12-8-16-7-9(2)17-12/h4-8H,3H2,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMSFFMPTNSHGEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC(=CN=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Ethoxy-1,3-benzothiazol-2-yl)-6-methylpyrazine-2-carboxamide typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with ethyl chloroacetate under basic conditions.

Introduction of the Ethoxy Group: The ethoxy group is introduced via an ethylation reaction, where the benzothiazole intermediate is treated with ethyl iodide in the presence of a base such as potassium carbonate.

Formation of the Pyrazine Ring: The pyrazine ring is synthesized separately by the condensation of 2,3-diaminopyrazine with an appropriate carboxylic acid derivative.

Coupling Reaction: The final step involves coupling the benzothiazole and pyrazine intermediates through an amide bond formation, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic route for large-scale synthesis. This includes:

Batch or Continuous Flow Reactors: Utilizing batch reactors for small-scale production or continuous flow reactors for large-scale production to ensure consistent quality and yield.

Purification Techniques: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.

Reduction: Reduction reactions can target the benzothiazole ring, potentially converting it to a dihydrobenzothiazole derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

Oxidation Products: Aldehydes, carboxylic acids.

Reduction Products: Dihydrobenzothiazole derivatives.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe due to its unique structural features.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of N-(6-Ethoxy-1,3-benzothiazol-2-yl)-6-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites on these targets, modulating their activity. For example, it may inhibit enzyme activity by mimicking the substrate or by binding to a regulatory site, thereby altering the enzyme’s conformation and function.

Comparación Con Compuestos Similares

Substituent Effects on the Benzothiazole Ring

The bioactivity of benzothiazole derivatives is highly dependent on substituents at position 6. Below is a comparative analysis of key analogs:

Functional Group Variations

The attached moieties (e.g., pyrazine carboxamide, nicotinamide, sulfonamide) significantly modulate activity:

Table 2: Influence of Attached Functional Groups

- Pyrazine vs. Pyridazine : Pyrazine’s nitrogen-rich aromatic system may enhance hydrogen bonding with target proteins compared to pyridazine .

- Carboxamide vs. Sulfonamide : Carboxamides often exhibit better solubility and metabolic stability, while sulfonamides may improve binding to charged residues .

Physicochemical Properties

Comparative physicochemical data highlight structural influences on drug-likeness:

Table 3: Physicochemical Comparison

*LogP: Octanol-water partition coefficient (higher values indicate greater lipophilicity).

- The target compound’s moderate LogP (~2.1) suggests balanced solubility and permeability, favorable for oral bioavailability.

Actividad Biológica

N-(6-Ethoxy-1,3-benzothiazol-2-yl)-6-methylpyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines a benzothiazole moiety with a pyrazine carboxamide, which is believed to contribute to its biological properties. The molecular formula is , with a molecular weight of approximately 316.37 g/mol.

Synthesis

The synthesis of this compound typically involves the condensation of 2-aminobenzenethiol with ethyl bromoacetate to form the benzothiazole ring. This intermediate is then reacted with 6-methylpyrazine-2-carboxylic acid under specific conditions, often utilizing solvents like dioxane and various catalysts to enhance yield and efficiency .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives have shown effectiveness against various strains of bacteria and fungi, including Bacillus subtilis and Candida albicans .

| Compound | Microbial Strain | Activity |

|---|---|---|

| This compound | Bacillus subtilis | Moderate |

| This compound | Candida albicans | Significant |

Anti-inflammatory Effects

In vitro studies have suggested that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. The mechanism likely involves the modulation of signaling pathways related to inflammation .

Anticancer Activity

There is emerging evidence that this compound may inhibit cancer cell proliferation. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines through the activation of caspase pathways .

The proposed mechanism of action involves the interaction of the compound with specific enzymes or receptors within the cells:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, thus preventing substrate access.

- Receptor Modulation : It may modulate receptor activity by interacting with binding domains, influencing downstream signaling pathways.

Case Studies

Several studies have investigated the biological activity of similar compounds:

- Study on Antimicrobial Activity : A study evaluated the antimicrobial effects of various benzothiazole derivatives, finding that those with ethoxy substitutions exhibited enhanced activity against fungal strains .

- Cancer Research : Research published in a peer-reviewed journal highlighted the potential anticancer properties of pyrazole derivatives, suggesting that modifications in their structure could lead to improved efficacy against specific cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.